1-(3-aminocyclobutyl)-1H-pyrazole-4-carboxylic acid hydrochloride
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Overview
Description
1-(3-Aminocyclobutyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazole ring fused with a cyclobutyl group
Preparation Methods
The synthesis of 1-(3-aminocyclobutyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted hydrazine with a cyclobutanone derivative can yield the desired pyrazole ring. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(3-Aminocyclobutyl)-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under suitable conditions
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions vary depending on the reagents and conditions used.
Scientific Research Applications
1-(3-Aminocyclobutyl)-1H-pyrazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism by which 1-(3-aminocyclobutyl)-1H-pyrazole-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-aminocyclobutyl)-1H-pyrazole-4-carboxylic acid hydrochloride stands out due to its unique structural features and reactivity. Similar compounds include:
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
1-(3-aminocyclobutyl)pyrazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-6-1-7(2-6)11-4-5(3-10-11)8(12)13;/h3-4,6-7H,1-2,9H2,(H,12,13);1H |
InChI Key |
UECLBEZSJOZMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N2C=C(C=N2)C(=O)O)N.Cl |
Origin of Product |
United States |
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